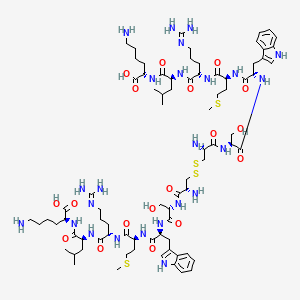
WL 47-dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
High affinity caveolin-1 (CAV1) ligand (Kd = 23 nM); disrupts caveolin-1 oligomers. Exhibits selectivity for CAV1 over BSA, casein and HEWL.
Applications De Recherche Scientifique
Protein Stability and Folding:
- The mutation of interface residue His-47 in trypanosomal triosephosphate isomerase to asparagine (H47N) demonstrates changes in protein dimerization and folding. This variant only dimerizes at higher protein concentrations and shows decreased thermal stability compared to the wild type, highlighting the role of specific residues in protein stability and dimer formation (Borchert et al., 1995).
Enzymatic Function and Kinetics:
- In human glutathione transferase P1-1, replacing Cys-47 with alanine or serine alters the enzyme's affinity for glutathione and triggers kinetic cooperativity. This points to the importance of certain residues in enzyme function and inter-subunit communication (Ricci et al., 1995).
Regulated Gene Expression:
- Chemical inducers of dimerization, or dimerizers, have been used to control gene expression in research and clinical applications. This involves using small molecules to regulate the dimerization and therefore the activity of proteins, which has implications in studying gene function and potential therapeutic uses (Pollock & Clackson, 2002).
Photosynthesis Research:
- Isolation of dimeric and monomeric forms of CP47-reaction center complexes in photosystem II (PSII) reveals insights into the structural and functional aspects of photosynthesis. Understanding these complexes' dimerization and monomerization provides crucial information about the PSII mechanism (Zheleva et al., 1998).
Understanding Protein Aggregation in Diseases:
- A study on a mutant form of superoxide dismutase-1 (SOD1) linked to familial amyotrophic lateral sclerosis (FALS) shows that dimer stabilization can prevent aggregation. This research is significant for understanding the pathological mechanisms of FALS and potential therapeutic approaches (Ray et al., 2004).
Protein Engineering and Synthetic Biology:
- The creation of synthetic dimerizers that regulate protein-protein interactions has applications in biological research and therapeutic strategies. These compounds can control protein activity with precision, offering insights into cellular mechanisms and potential treatments (Amara et al., 1997).
Structural Biology of Enzymes:
- Investigating mutations in thiol-specific antioxidant enzymes reveals the role of specific cysteine residues in dimerization and antioxidant activity. Such studies are crucial for understanding enzyme structure-function relationships (Chae, Uhm, & Rhee, 1994).
Drug-Protein Interactions:
- The interaction of drugs like ethacrynic acid with glutathione S-transferase P1‐1, particularly involving Cys-47 and Cys-101, provides insights into drug-protein binding dynamics. This is important for understanding drug efficacy and designing better therapeutics (Quesada‐Soriano et al., 2011).
Protein Dynamics and Disease Mechanisms:
- Studies on thymidylate synthase mutants and their susceptibility to trypsin provide insights into the dynamics of protein structure and function. Understanding these dynamics is crucial for comprehending disease mechanisms and designing drugs (Saxl et al., 2007).
Propriétés
Formule moléculaire |
C80H130N24O18S4 |
|---|---|
Poids moléculaire |
1844.3 |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-5-amino-1-carboxypentyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C80H130N24O18S4/c1-43(2)33-59(71(113)97-57(77(119)120)21-11-13-27-81)99-67(109)53(23-15-29-89-79(85)86)93-69(111)55(25-31-123-5)95-73(115)61(35-45-37-91-51-19-9-7-17-47(45)51)101-75(117)63(39-105)103-65(107)49(83)41-125-126-42-50(84)66(108)104-64(40-106)76(118)102-62(36-46-38-92-52-20-10-8-18-48(46)52)74(116)96-56(26-32-124-6)70(112)94-54(24-16-30-90-80(87)88)68(110)100-60(34-44(3)4)72(114)98-58(78(121)122)22-12-14-28-82/h7-10,17-20,37-38,43-44,49-50,53-64,91-92,105-106H,11-16,21-36,39-42,81-84H2,1-6H3,(H,93,111)(H,94,112)(H,95,115)(H,96,116)(H,97,113)(H,98,114)(H,99,109)(H,100,110)(H,101,117)(H,102,118)(H,103,107)(H,104,108)(H,119,120)(H,121,122)(H4,85,86,89)(H4,87,88,90)/t49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CSSCC(C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



